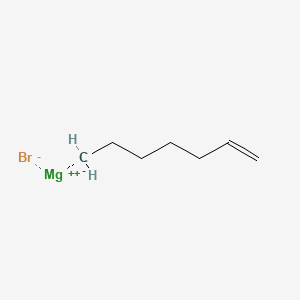
Hept-6-enylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hept-6-enylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly notable for its utility in various coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: Hept-6-enylmagnesium bromide is typically synthesized via the reaction of 6-bromo-1-heptene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
6-Bromo-1-heptene+Magnesium→Hept-6-enylmagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the removal of by-products, enhances the efficiency and safety of the process.
化学反応の分析
Types of Reactions: Hept-6-enylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in Kumada-Tamao-Corriu coupling reactions to form carbon-carbon bonds with alkenes and aryl halides.
Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous THF at low temperatures to control the reactivity.
Coupling Reactions: Often catalyzed by transition metals such as palladium or nickel, with the reaction conducted at elevated temperatures.
Substitution Reactions: Requires the presence of a suitable leaving group and is often facilitated by the use of a polar aprotic solvent.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Alkenes and Aryl Compounds: Result from coupling reactions.
Substituted Alkanes: Produced through substitution reactions.
科学的研究の応用
Hept-6-enylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of hept-6-enylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and unsaturated carbon-carbon bonds. The pathways involved typically include nucleophilic addition, substitution, and coupling mechanisms.
類似化合物との比較
Methylmagnesium Bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.
Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.
Vinylmagnesium Bromide: Employed in the formation of carbon-carbon double bonds.
Uniqueness: Hept-6-enylmagnesium bromide is unique due to its longer carbon chain and the presence of an alkene group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly useful in the synthesis of complex molecules where both chain length and unsaturation are required.
特性
分子式 |
C7H13BrMg |
|---|---|
分子量 |
201.39 g/mol |
IUPAC名 |
magnesium;hept-1-ene;bromide |
InChI |
InChI=1S/C7H13.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,1-2,4-7H2;1H;/q-1;;+2/p-1 |
InChIキー |
JKSIPWWHNFRGHH-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCCCC=C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
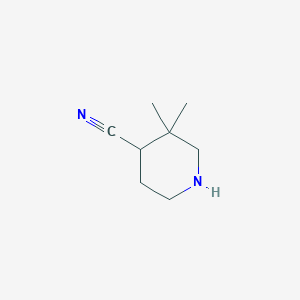
![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride](/img/structure/B13902273.png)
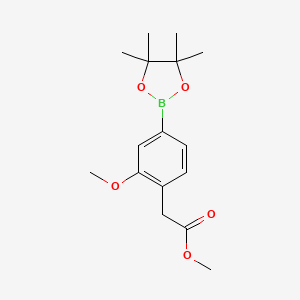

![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)
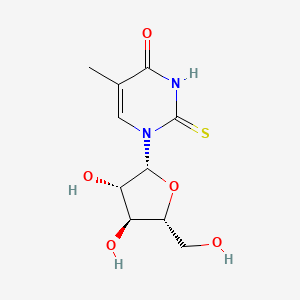
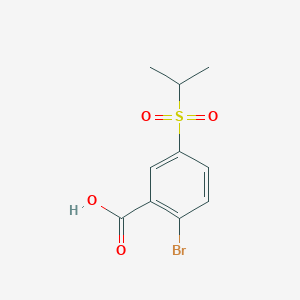


![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13902315.png)
